1-(4-Ethoxy-3,5-dimethoxyphenyl)propan-2-amine
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Description
“1-(4-Ethoxy-3,5-dimethoxyphenyl)propan-2-amine” is a chemical compound with the molecular formula C13H21NO3 . It is also known as benzeneethanamine, 4-ethoxy-3,5-dimethoxy-α-methyl .
Molecular Structure Analysis
The molecular structure of “1-(4-Ethoxy-3,5-dimethoxyphenyl)propan-2-amine” can be represented by the InChI string: InChI=1/C13H21NO3/c1-5-17-13-11(15-3)7-10(6-9(2)14)8-12(13)16-4/h7-9H,5-6,14H2,1-4H3 .Physical And Chemical Properties Analysis
The compound has a molecular weight of 239.3107 . It has a density of 1.034g/cm3, a boiling point of 337.2°C at 760 mmHg, and a refractive index of 1.504 . The flash point is 156.4°C and the vapour pressure is 0.000106mmHg at 25°C .Scientific Research Applications
Chiral Auxiliary in Diastereoselective Alkylation
A related compound, 1-(2,5-dimethoxyphenyl)ethylamine, has been used as an effective chiral auxiliary for the diastereoselective alkylation of aldimines with alkylmetals (Kohara, Hashimoto, & Saigo, 1999).
Metabolism by Fungi
1-(4-ethoxy-3,5-dimethoxyphenyl)-2-(4-ethoxy-3-methoxyphenyl)-propane-1,3-diol, a lignin substructure model, is actively metabolized by the fungus Coriolus versicolor, demonstrating its potential relevance in studies of ligninolytic activity (Kamaya & Higuchi, 1984).
Hexadentate Ligands for Metal Ions
Compounds such as N3O3 amine phenols, which include variants like 1,2,3-tris((2-hydroxy-5-methoxybenzyl)amino)propane, have been prepared and characterized for their interaction with group 13 metal ions. These studies contribute to understanding the chemistry of polydentate tripodal amine phenols (Liu, Wong, Rettig, & Orvig, 1993).
Cathinone Analogues
Research on cathinones, including compounds like 2-(Ethylamino)-1-(4-methylphenyl)propan-1-one, explores the structures and potential pharmacological properties of these substances. Such studies can inform our understanding of psychoactive substances and their effects (Nycz, Małecki, Zawiazalec, & Paździorek, 2011).
Synthesis of Silacyclohexanones and Amines
The synthesis of compounds like 4-Silacyclohexan-1-ones and (4-Silacyclohexan-1-yl)amines, involving groups such as 2,4,6-Trimethoxyphenyl (TMOP), contributes to the development of versatile Si- and C-functional building blocks for synthesis (Fischer, Burschka, & Tacke, 2014).
properties
IUPAC Name |
1-(4-ethoxy-3,5-dimethoxyphenyl)propan-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3/c1-5-17-13-11(15-3)7-10(6-9(2)14)8-12(13)16-4/h7-9H,5-6,14H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHLXCGRWNKUNTQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1OC)CC(C)N)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40658382 |
Source
|
Record name | 1-(4-Ethoxy-3,5-dimethoxyphenyl)propan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40658382 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Ethoxy-3,5-dimethoxyphenyl)propan-2-amine | |
CAS RN |
146849-92-5 |
Source
|
Record name | 4-Ethoxy-3,5-dimethoxy-α-methylbenzeneethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=146849-92-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(4-Ethoxy-3,5-dimethoxyphenyl)propan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40658382 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3C-E | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W9QX56V5RU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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